molecular formula C10H16F2O2 B13224702 {8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol

{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol

Katalognummer: B13224702
Molekulargewicht: 206.23 g/mol
InChI-Schlüssel: WSPDWXHDOCXVML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C10H16F2O2 and a molecular weight of 206.23 g/mol . This compound is characterized by the presence of a spirocyclic structure, which includes a fluorinated oxaspirodecane ring system. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of {8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro reagents . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of {8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds.

Eigenschaften

Molekularformel

C10H16F2O2

Molekulargewicht

206.23 g/mol

IUPAC-Name

(8,8-difluoro-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C10H16F2O2/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8,13H,1-7H2

InChI-Schlüssel

WSPDWXHDOCXVML-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(CC2)(F)F)OC1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.